molecular formula C11H19NO4 B581160 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate CAS No. 1346674-10-9

1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate

Cat. No. B581160
M. Wt: 229.276
InChI Key: GFAKQSWJCMKEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 1346674-10-9 . It has a molecular weight of 229.28 . The compound is typically stored in a dry environment at 2-8°C . It appears as a colorless to yellow liquid or semi-solid or solid .


Synthesis Analysis

The synthesis of “1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate” involves multiple steps . The process includes the use of diisobutylaluminium hydride in dichloromethane under an inert atmosphere . Other steps involve the use of benzene under reflux conditions, triethylamine in tetrahydrofuran, and hydrogen in ethanol . The exact yield and reaction conditions vary depending on the specific synthesis process .


Molecular Structure Analysis

The InChI code for “1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate” is 1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The compound can be readily functionalized via enolization at the 3-position in the presence of LDA . This allows for further reactions and the synthesis of more complex molecules.


Physical And Chemical Properties Analysis

The compound is a colorless to yellow liquid or semi-solid or solid . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Synthetic Utility in Organic Chemistry

1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate is a compound that has found applications in the synthesis of various heterocyclic compounds, serving as a versatile building block in organic chemistry. For example, silylmethyl-substituted aziridine and azetidine have been used in reactions with nitriles and carbonyl substrates to generate products like imidazoline, oxazolidine, and tetrahydropyrimidine. These reactions highlight the potential of azetidine derivatives in creating complex molecules through formal cycloaddition reactions, thereby contributing significantly to the field of medicinal chemistry and drug development (Yadav & Sriramurthy, 2005).

Facilitating Diverse Chemical Syntheses

In another instance, protected 3-haloazetidines, derived from 1-azabicyclo[1.1.0]butane, have been employed as intermediates to prepare a variety of azetidine-3-carboxylic acid derivatives. This illustrates the compound's role in enabling the synthesis of structurally diverse and high-value molecules that are essential for pharmaceutical applications, showcasing the adaptability and functional utility of azetidine derivatives in synthetic organic chemistry (Ji, Wojtas, & Lopchuk, 2018).

Role in Antimicrobial Agent Development

The structural modification of azetidines has also been explored for the development of new antimicrobial agents. Research into the synthesis of azetidine derivatives and their evaluation against various bacterial strains underscores the potential of 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate and its analogs in contributing to the discovery of novel antibacterial compounds. Such studies are pivotal for addressing the growing concern of antibiotic resistance and highlight the significance of azetidine derivatives in medicinal chemistry (Frigola et al., 1993).

Application in Drug Development

The utility of azetidine derivatives extends into the realm of drug development, where their incorporation into complex molecules can lead to the synthesis of potential therapeutic agents. The structural features of azetidines, such as ring strain and the presence of functional groups, make them suitable candidates for constructing molecules with desired biological activities. This versatility underscores the importance of azetidine derivatives in the ongoing search for new drugs, particularly those with novel mechanisms of action (Meyers et al., 2009).

Safety And Hazards

The compound is classified as an irritant . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl azetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAKQSWJCMKEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704384
Record name 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate

CAS RN

1346674-10-9
Record name 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.